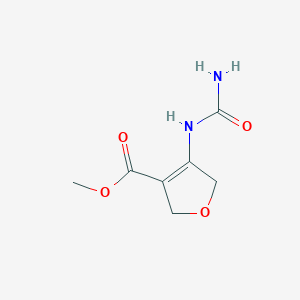
6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a pyrimidine ring, a piperazine ring substituted with a phenylsulfonyl group, and a pyridine ring. The unique arrangement of these functional groups contributes to its potential biological activities and applications in drug discovery and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with piperazine.
Sulfonylation: The phenylsulfonyl group is introduced by reacting the piperazine derivative with phenylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Pyridine: The final step involves coupling the pyrimidine-piperazine intermediate with a pyridine derivative, typically through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the nitro groups or other reducible functionalities.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenated derivatives, palladium catalysts, bases like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted pyrimidine or pyridine derivatives.
科学的研究の応用
6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit specific enzymes or receptors involved in cancer cell proliferation.
Biological Studies: The compound is used in biological assays to study its effects on cellular pathways and its potential as a lead compound for drug development.
Pharmacology: Research focuses on its pharmacokinetics, bioavailability, and toxicity to evaluate its suitability as a drug candidate.
Chemical Biology: It serves as a tool compound to probe biological systems and understand the molecular mechanisms of disease.
作用機序
The mechanism of action of 6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby blocking their function. This inhibition can lead to the disruption of cellular pathways that are critical for the survival and proliferation of cancer cells, making it a potential anticancer agent.
類似化合物との比較
Similar Compounds
6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-3-yl)pyrimidin-4-amine: Similar structure with a different position of the pyridine ring.
6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyrimidin-4-amine: Similar structure with a different position of the pyridine ring.
6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-2-amine: Similar structure with a different position of the amine group.
Uniqueness
The uniqueness of 6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine lies in its specific arrangement of functional groups, which may confer distinct biological activities and selectivity for certain molecular targets. This makes it a valuable compound for further research and development in medicinal chemistry.
特性
IUPAC Name |
6-[4-(benzenesulfonyl)piperazin-1-yl]-N-pyridin-2-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2S/c26-28(27,16-6-2-1-3-7-16)25-12-10-24(11-13-25)19-14-18(21-15-22-19)23-17-8-4-5-9-20-17/h1-9,14-15H,10-13H2,(H,20,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWOBIOLSITEQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)NC3=CC=CC=N3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Methyl-6-[4-(7H-purin-6-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2385898.png)





![2-(8-Hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindole-1,3-dione](/img/structure/B2385910.png)
![2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2385911.png)


![N-(2-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2385916.png)



